molecular formula C21H20N4O3S B2838422 N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923139-61-1

N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2838422
CAS No.: 923139-61-1
M. Wt: 408.48
InChI Key: RCCRJVPFSVOVFV-UHFFFAOYSA-N
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Description

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Interaction Studies of Quinoxaline Derivatives

Research conducted on quinoxaline derivatives, including N-{2-[1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, has focused on their volumetric and acoustic properties in aqueous solutions. The study aimed to understand the effects of temperature and concentration on interactions between these compounds and methyl acetate. These interactions were analyzed through measurements of density and sound velocity, leading to insights into solute-solute, solute-solvent, and solvent-solvent interactions in the mixtures. The findings are crucial for understanding the physical chemistry of these compounds in solution (Raphael, Bahadur, & Ebenso, 2015).

Antitumor Activity and DNA Intercalation

A study on novel amsacrine analogs, which are structurally similar to the compound , revealed that replacing the acridine moiety with a quinoline system affects their anticancer activity and ability to intercalate into double-stranded DNA. This research provides insights into the structural requirements for the biological activity of such compounds, suggesting the critical role of specific moieties in determining their effectiveness as anticancer agents (Chilin et al., 2009).

Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the compound of interest, were investigated for their corrosion inhibition properties on mild steel in an acidic environment. The compounds exhibited mixed-type inhibition, forming a protective film on the metal surface and demonstrating significant inhibition efficiency. These results underline the potential industrial applications of such compounds in protecting metals from corrosion, showcasing a practical application beyond the biomedical field (Olasunkanmi et al., 2016).

Properties

IUPAC Name

N-[2-(2-acetyl-3-quinolin-8-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(26)25-20(17-10-5-7-15-8-6-12-22-21(15)17)13-19(23-25)16-9-3-4-11-18(16)24-29(2,27)28/h3-12,20,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCRJVPFSVOVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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